Anecortave acetate, the acetate ester prodrug of anecortave, is a synthetic cortisene derivative researched for its angiostatic properties. [, , , ] It belongs to a class of compounds known as angiostatic steroids, which demonstrate the ability to inhibit the formation of new blood vessels (angiogenesis) without exhibiting typical glucocorticoid activity, thus minimizing the risk of associated side effects. [, ] Its primary role in scientific research has been as an investigational drug for the treatment of ocular diseases characterized by abnormal blood vessel growth, particularly neovascular (wet) age-related macular degeneration (AMD). [, , , , , ]
Anecortave is derived from cortisol, a natural glucocorticoid hormone. Its classification as a cortisene results from specific structural modifications that eliminate typical steroidal side effects, such as increased intraocular pressure and immunosuppression. It is categorized under ocular vascular disorder agents and is noted for its antiangiogenic properties .
The synthesis of anecortave involves several key steps:
These modifications yield a compound that retains the beneficial properties of corticosteroids while minimizing adverse effects.
The molecular formula for anecortave acetate is , with a molar mass of approximately . The structural modifications from cortisol result in:
These changes contribute to its unique pharmacological profile, allowing it to act effectively as an angiogenesis inhibitor while lacking glucocorticoid activity .
Anecortave acetate primarily functions through its ability to inhibit angiogenesis. Key reactions include:
These actions collectively contribute to its therapeutic effects in conditions characterized by abnormal blood vessel growth.
The mechanism by which anecortave exerts its effects involves several pathways:
This multifaceted approach underscores its potential as a therapeutic agent for AMD.
Anecortave acetate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation and administration as a depot injection.
Anecortave has been investigated primarily for its applications in ophthalmology:
Despite promising results, development has stalled since 2010, with no current market availability or ongoing clinical trials reported as of now .
The genesis of anecortave acetate traces to 1985, when researchers discovered that select steroidal compounds could inhibit angiogenesis in chick embryo models without exhibiting conventional glucocorticoid activities. This pivotal observation revealed that antiangiogenic properties could be dissociated from immunosuppressive or metabolic steroid effects through strategic molecular redesign. The therapeutic rationale crystallized around addressing the limitations of existing AMD treatments: laser photocoagulation caused immediate vision loss through retinal destruction, while early pharmacological approaches lacked sufficient efficacy or carried significant side effect burdens. Researchers at Alcon Laboratories spearheaded the translational development, systematically modifying cortisol to enhance angiostatic potency while eliminating receptor-mediated glucocorticoid functions. The first clinical application targeted wet AMD, where uncontrolled choroidal neovascularization (CNV) leads to catastrophic vision loss. Preclinical validation demonstrated efficacy across 12 distinct in vivo and in vitro angiogenesis models, confirming its potential as a broad-spectrum angiogenesis inhibitor irrespective of the initiating stimulus [1] [3] [5].
Table 1: Evolution of Angiostatic Approaches Leading to Anecortave Development
Therapeutic Era | Representative Agents | Primary Limitations | Anecortave’s Advantages |
---|---|---|---|
Laser-Based (Pre-2000) | Argon/Krypton lasers | Retinal destruction, scotoma, high recurrence | Tissue-sparing, non-destructive |
Photodynamic Therapy (2000s) | Verteporfin | Photosensitivity, repeated treatments, limited efficacy | No photosensitivity, less frequent administration |
Early Anti-VEGF Agents (2004-) | Pegaptanib (Macugen) | Narrow specificity (VEGF165 isoform), monthly injections | Broad anti-angiogenic targeting, 6-month dosing |
Conventional Steroids | Triamcinolone acetonide | Cataractogenesis, intraocular pressure elevation | No glucocorticoid activity, no steroid-related side effects |
Anecortave acetate (chemical name: 9α,11β-Dehydrocortisol 21-acetate) originates from systematic structural alterations to the cortisol backbone, executed to preserve angiostatic activity while abolishing glucocorticoid receptor interactions. Three strategic modifications define its chemical architecture: (1) Removal of the 11β-hydroxyl group, which is essential for glucocorticoid receptor binding and activation; (2) Introduction of a double bond between C9(11) and C11(9), preventing enzymatic rehydroxylation that could restore glucocorticoid activity; and (3) Acetylation at the C21 position to enhance lipophilicity and tissue penetration. These transformations yield a molecule with the molecular formula C23H30O5 and a molecular weight of 386.48 g/mol, structurally classified as a Δ9,11-11-dehydrocortisol derivative. Crucially, these changes result in loss of glucocorticoid activity, evidenced by its inability to inhibit interleukin-1β secretion in lipopolysaccharide-stimulated U937 cells or suppress inflammation in endotoxin-induced uveitis models. The C21 acetate moiety enhances scleral permeability and sustains drug release from juxtascleral depots, contributing significantly to its pharmacokinetic profile [1] [3] [9].
Table 2: Structural Comparison of Cortisol and Anecortave Acetate
Structural Feature | Cortisol (Hydrocortisone) | Anecortave Acetate | Functional Consequence |
---|---|---|---|
C11 Position | β-hydroxyl group | Double bond (C9=C11) | Abolishes glucocorticoid receptor binding |
C21 Position | Hydroxyl group | Acetate ester | Enhanced lipophilicity and depot formation |
Glucocorticoid Activity | Potent agonist | Undetectable | Eliminates cataractogenic and IOP-elevating effects |
Mineralocorticoid Activity | Moderate agonist | None | Precludes fluid retention and hypertension risk |
Angiostatic Potential | Weak/non-existent | Potent | Enables targeted neovascular inhibition |
Table 3: Key Characteristics of Angiostatic Cortisenes
Characteristic | Anecortave Acetate | Anecortave Desacetate | Other Angiostatic Cortisenes |
---|---|---|---|
Primary Metabolite | Prodrug (hydrolyzed to active form) | Active metabolite | Variable metabolic activation |
Molecular Weight | 386.48 g/mol | 344.4 g/mol | Typically 300-400 g/mol |
Anti-VEGF Activity | Indirect (via MMP/uPA inhibition) | Direct endothelial proliferation inhibition | Varies by compound |
PAI-1 Induction | 6-9 fold increase in mRNA | Similar induction profile | Generally conserved property |
uPA/MMP Inhibition | Potent suppression | Comparable potency | Class-defining feature |
Glucocorticoid Cross-Reactivity | None demonstrated | None demonstrated | Absent across class |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: